molecular formula C18H17F2N3O2 B2384665 2-(2,4-difluorophenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide CAS No. 2034378-92-0

2-(2,4-difluorophenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide

Cat. No. B2384665
M. Wt: 345.35
InChI Key: CLLUNNVGJZNPCP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. The 2,4-difluorophenyl group could potentially be introduced using a halogenation reaction on a phenyl group. The pyrrolo[2,3-c]pyridin-6(7H)-yl group is a more complex structure and might be synthesized through a series of reactions including cyclization and condensation . The acetamide group could be introduced through a reaction with acetic acid or acetic anhydride.

Scientific Research Applications

Synthesis and Biological Evaluation

Several papers focus on the synthesis of novel compounds and their evaluation as potential therapeutic agents. For example, the development of novel opioid kappa agonists through the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides and their evaluation for analgesic effects in models indicates a methodology that could be applicable to the synthesis and evaluation of the specified compound for similar biological activities (Costello et al., 1991).

Chemical Reactions and Interactions

Research into the reactivity and interaction of acetamide derivatives with other chemicals provides a foundation for understanding the chemical behavior of the specified compound. Studies on the oxidation reactivity channels for acetamides and the synthesis of corrosion inhibitors from acetamide derivatives highlight the diverse chemical properties and potential applications of these compounds in materials science and industry (Pailloux et al., 2007).

Pharmacological Applications

The pharmacological characterization of compounds structurally related to the specified acetamide demonstrates the potential for discovering new therapeutic agents. For instance, the identification of a high-affinity antagonist selective for κ-opioid receptors provides insight into how acetamide derivatives can be tailored for specific receptor targets, suggesting possible research directions for the specified compound in neuroscience or pharmacology (Grimwood et al., 2011).

Insecticidal Activities

The synthesis and assessment of heterocycles incorporating acetamide moieties for insecticidal activities against specific pests underscore the potential agricultural applications of these compounds. This suggests that similar research could explore the insecticidal properties of the specified compound, potentially contributing to the development of new pesticides (Fadda et al., 2017).

properties

IUPAC Name

2-(2,4-difluorophenyl)-N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N3O2/c1-22-7-4-12-5-8-23(18(25)17(12)22)9-6-21-16(24)10-13-2-3-14(19)11-15(13)20/h2-5,7-8,11H,6,9-10H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLUNNVGJZNPCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)CC3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-difluorophenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide

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